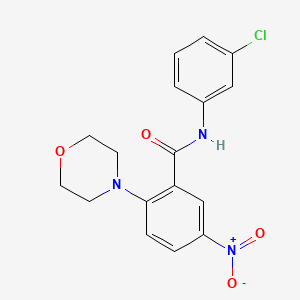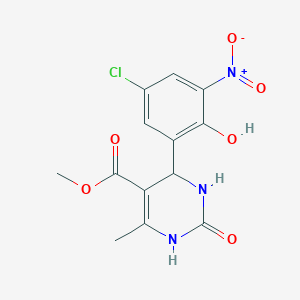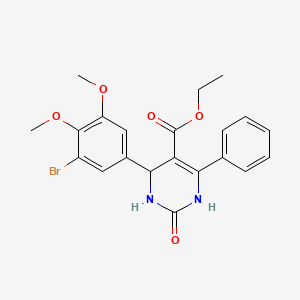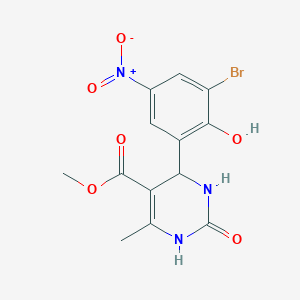
N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Overview
Description
N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound with a molecular formula of C17H17ClN4O4 and a molecular weight of 380.79 g/mol.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. It has been shown to bind to the active sites of enzymes such as DNA topoisomerase I and II, histone deacetylase, and heat shock protein 90 (Hsp90), thereby inhibiting their activity and inducing cell death.
Biochemical and Physiological Effects:
This compound has been found to induce various biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been found to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments include its high potency, selectivity, and specificity towards its molecular targets. It is also relatively easy to synthesize and modify, making it a versatile compound for various applications. However, its limitations include its potential toxicity and side effects, which may require careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the research and development of N-(3-chlorophenyl)-2-(4-morpholinyl)-5-nitrobenzamide. These include:
1. Further investigation of its anticancer, antimicrobial, antifungal, and antiviral activities in vitro and in vivo.
2. Development of novel derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties.
3. Exploration of its potential use as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes.
4. Investigation of its potential use in combination therapies with other anticancer or antimicrobial agents.
5. Development of new methods for synthesizing this compound with higher yields and purity.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of novel therapeutic agents for various diseases.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-12-2-1-3-13(10-12)19-17(22)15-11-14(21(23)24)4-5-16(15)20-6-8-25-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGYFPNQLWHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959498.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B3959502.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3959525.png)



![4-chloro-3-{3-[(4-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B3959545.png)
![2-(2-aminoethyl)-5,6-dimethyl-N-[2-(3-pyridinyloxy)propyl]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3959552.png)


![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959576.png)